molecular formula C16H18N4O2 B2494568 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034434-37-0

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2494568
CAS No.: 2034434-37-0
M. Wt: 298.346
InChI Key: QKBHRFQOQFNVTN-UHFFFAOYSA-N
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Description

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone , also referred to as BI 894416, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure comprising:

  • A pyrrolidine ring
  • A 4,6-dimethylpyrimidin-2-yloxy group
  • A pyridin-2-yl moiety

This unique architecture allows the compound to interact with various biological targets, making it a candidate for therapeutic applications.

Spleen Tyrosine Kinase (SYK) Inhibition

BI 894416 is recognized primarily as a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK) . SYK plays a crucial role in cellular signaling pathways related to immune responses. Inhibiting SYK can lead to reduced inflammation and may be beneficial in treating conditions such as severe asthma and autoimmune diseases.

Antimicrobial Activity

Research indicates that compounds similar to BI 894416 exhibit antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) of these compounds were comparable to established antibiotics like ampicillin .

The mechanism by which BI 894416 exerts its biological effects involves:

  • Enzyme Inhibition : By binding to SYK, the compound disrupts downstream signaling pathways that promote inflammation.
  • Antimicrobial Action : The structural components allow interactions with bacterial cell walls or essential metabolic processes, leading to microbial inhibition.

Case Study: Inhibition of SYK in Asthma Models

In preclinical studies involving animal models of asthma, BI 894416 demonstrated significant reductions in airway hyperresponsiveness and inflammation markers. This suggests its potential utility in managing asthma symptoms through targeted SYK inhibition.

Case Study: Antimicrobial Screening

A series of pyrimidine derivatives were synthesized and screened for antimicrobial activity against common pathogens. Compounds with structural similarities to BI 894416 showed promising results, with some exhibiting IC50 values significantly lower than those of standard treatments .

Data Tables

Compound NameBiological ActivityIC50 (µM)Target
BI 894416SYK Inhibition< 10SYK
Compound AAntimicrobial0.81E. coli
Compound BAntimicrobial1.81S. aureus

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11-9-12(2)19-16(18-11)22-13-6-8-20(10-13)15(21)14-5-3-4-7-17-14/h3-5,7,9,13H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBHRFQOQFNVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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